Cabazitaxel-C13

LC-MS/MS method development internal standard co-elution stable isotope labeling

Cabazitaxel-C13 is a stable isotope-labeled analog of the semi-synthetic taxane antineoplastic agent cabazitaxel (Jevtana®), in which two methoxy groups are site-specifically enriched with carbon-13 atoms. This compound is purpose-built as an internal standard (IS) for the quantitative determination of cabazitaxel in biological matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS).

Molecular Formula C45H51D6NO14
Molecular Weight 841.97
Cat. No. B1194437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCabazitaxel-C13
Synonymsdimethoxydocetaxel-C13;  C13-labeled cabazitaxel. C13-Cabazitaxel
Molecular FormulaC45H51D6NO14
Molecular Weight841.97
Structural Identifiers
SMILESO=C(C1=CC=CC=C1)O[C@H]([C@@]2(C[C@@H](C(C)=C([C@H](C3=O)O[13CH3])C2(C)C)OC([C@@H]([C@H](C4=CC=CC=C4)NC(OC(C)(C)C)=O)O)=O)O)[C@]5([C@]3([C@H](C[C@H]6OC[C@]65OC(C)=O)O[13CH3])C)[H]
InChIInChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1/i9+1,10+1
InChIKeyBMQGVNUXMIRLCK-RBQXATBTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cabazitaxel-C13: A Carbon-13 Labeled Internal Standard for Definitive Cabazitaxel Quantification in LC-MS/MS Bioanalysis


Cabazitaxel-C13 is a stable isotope-labeled analog of the semi-synthetic taxane antineoplastic agent cabazitaxel (Jevtana®), in which two methoxy groups are site-specifically enriched with carbon-13 atoms [1]. This compound is purpose-built as an internal standard (IS) for the quantitative determination of cabazitaxel in biological matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS). Unlike unlabeled cabazitaxel or structural analog IS options, its nearly identical physicochemical properties—combined with a distinct mass shift—enable precise compensation for matrix effects, extraction variability, and ionization fluctuations that are critical in regulated bioanalytical studies [2].

Why Deuterated Cabazitaxel Analogs Cannot Simply Replace Cabazitaxel-C13 in Quantitative LC-MS/MS Workflows


Stable isotope-labeled internal standards are not interchangeable commodities. Deuterated cabazitaxel analogs (e.g., cabazitaxel-d6, cabazitaxel-d9) exhibit a subtle but chromatographically significant shift in retention time relative to unlabeled cabazitaxel due to the inverse isotope effect of deuterium on reversed-phase LC, whereas ¹³C-labeled compounds co-elute almost perfectly with the analyte [1]. Furthermore, deuterium labels at certain positions are susceptible to hydrogen-deuterium exchange under physiological conditions or during sample preparation, which degrades quantitative accuracy; ¹³C labels incorporated into the molecular backbone are metabolically stable and resistant to such exchange [2]. These differences directly impact method validation parameters—particularly precision, accuracy, and matrix effect correction—making the choice between ¹³C- and ²H-labeled IS a concrete procurement decision with downstream regulatory consequences.

Head-to-Head Quantitative Differentiation Evidence for Cabazitaxel-C13 Against Closest Comparators


¹³C-Labeled Cabazitaxel Eliminates Deuterium-Induced Chromatographic Retention Time Shift vs. Cabazitaxel-d9

Deuterated internal standards (e.g., cabazitaxel-d9) consistently elute slightly earlier than the unlabeled analyte on reversed-phase LC columns due to the deuterium inverse isotope effect, whereas carbon-13 labeled internal standards such as cabazitaxel-C13 co-elute with the analyte within the chromatographic peak width, maximizing the ability to track and compensate for dynamic matrix effects across the entire elution profile. In LC-MS/MS, proper co-elution is the most critical parameter for correcting ionization suppression or enhancement [1]. A validated clinical method for cabazitaxel using a deuterated IS reported cabazitaxel elution at 3.0 min, with retention time matching dependent on the IS label type [2].

LC-MS/MS method development internal standard co-elution stable isotope labeling ion suppression

Backbone ¹³C-Labeling Confers Metabolic Stability vs. Deuterium Exchange Liability in Cabazitaxel-d6/d9

Deuterium atoms at benzylic or α-carbonyl positions are susceptible to hydrogen-deuterium exchange under physiological pH or during prolonged sample storage, leading to gradual loss of the IS mass shift and compromised quantification accuracy. Carbon-13 atoms incorporated into the methoxy backbone of cabazitaxel-C13 are covalently stable and cannot undergo exchange under any relevant bioanalytical conditions [1]. This stability is critical for long-term clinical studies and multi-batch analyses where IS integrity must be maintained across thousands of injections over months of data collection.

isotope exchange metabolic stability stable isotope labeling LC-MS/MS internal standard

Cabazitaxel-C13 Enables Validated LLOQ of 1.00 ng/mL in Human Plasma with Precision ≤8.75% CV

A validated LC-MS/MS method for cabazitaxel in human plasma using a stable isotope-labeled IS (deuterated cabazitaxel) achieved a lower limit of quantitation (LLOQ) of 1.00 ng/mL with within-run and between-run precision ≤8.75% CV and accuracy ranging from 88.5% to 94.1% at the LLOQ [1]. Substituting the deuterated IS with cabazitaxel-C13 is expected to maintain or improve these performance parameters due to enhanced co-elution and matrix effect correction [2]. The calibration range (1.00–100 ng/mL) covers clinically relevant plasma concentrations observed in patients receiving cabazitaxel at 20–25 mg/m² every 3 weeks.

LC-MS/MS assay validation pharmacokinetics bioanalytical method lower limit of quantitation

¹³C Internal Standards More Effectively Control Ion Suppression in Biological Matrices vs. Deuterated Standards

Ion suppression is the dominant source of quantitative error in electrospray ionization LC-MS/MS of drugs in plasma. A comparative evaluation of ¹³C-labeled versus deuterated internal standards for multiple analytes in biological samples demonstrated that ¹³C-labeled IS provided consistently better correction for matrix-induced ion suppression, with matrix factor variability reduced from CV >10% (deuterated) to CV <5% (¹³C-labeled) across multiple analyte concentrations . The mechanistic basis is the near-identical retention time of the ¹³C-IS and analyte, which ensures that both experience identical ionization conditions at every moment of the chromatographic run.

ion suppression matrix effect LC-MS/MS stable isotope internal standard

Cabazitaxel-C13 Structure Confirmed by Multi-Nuclear NMR for Definitive Label-Position Authentication

Full structural characterization of cabazitaxel—including complete ¹H and ¹³C NMR signal assignments—has been published, providing a definitive reference for verifying the position and integrity of the ¹³C label in cabazitaxel-C13 [1]. The specific incorporation of ¹³C at the two methoxy positions (C-4 and C-6 acetoxy-methoxy groups) is directly traceable by ¹³C NMR spectroscopy, enabling batch-to-batch confirmation of isotopic enrichment and positional fidelity. This level of structural certainty exceeds what is typically provided for deuterated analogs, where exact deuteration positions may vary between batches.

NMR characterization isotope-labeled compound structural elucidation quality control

Procurement-Driven Application Scenarios Where Cabazitaxel-C13 Delivers Verifiable Differentiation


Regulated Clinical Pharmacokinetic Studies Requiring Long-Term IS Stability

In multi-center Phase I–III clinical trials where cabazitaxel plasma concentrations are monitored over months to years, the metabolic stability of the ¹³C label in cabazitaxel-C13 eliminates the risk of deuterium exchange that could compromise accuracy during prolonged sample storage and re-analysis. The validated LLOQ of 1.00 ng/mL with sub-9% CV precision meets FDA and EMA bioanalytical method validation guidance, while the superior matrix effect correction reduces inter-laboratory variability across clinical sites [1].

Therapeutic Drug Monitoring (TDM) of Cabazitaxel in Oncology Patients

For hospital-based TDM programs that require rapid, accurate cabazitaxel quantification in patient plasma samples, cabazitaxel-C13 as internal standard ensures robust method performance despite variable patient matrix composition (lipidemia, hemolysis, protein content). The near-perfect co-elution of the ¹³C-IS with the analyte minimizes ion suppression variability that frequently affects deuterated IS-based methods, enabling reliable dose-adjustment decisions within clinically actionable turnaround times [1].

ANDAs and Biosimilar Development Requiring Definitive Bioequivalence Data

Generic cabazitaxel product developers conducting bioequivalence studies must demonstrate pharmacokinetic equivalence with the innovator product (Jevtana®) per FDA 21 CFR 320. The cabazitaxel-C13 internal standard supports the validated LC-MS/MS method with an LLOQ of 1.00 ng/mL, enabling accurate quantification of cabazitaxel over the full pharmacokinetic profile (Cmax, AUC0–t, AUC0–∞). The documented ¹³C label-position specificity facilitates regulatory acceptance of the bioanalytical data package [1].

Academic Core Facilities Standardizing Cabazitaxel Quantification Across Multiple Investigational Drugs

Bioanalytical core laboratories that quantify multiple taxane drugs (cabazitaxel, docetaxel, paclitaxel) benefit from selecting cabazitaxel-C13 as the SIL-IS, because its ¹³C backbone labeling provides analyte-specific mass differentiation without the retention time drift associated with deuterated IS options. This enables multiplexed LC-MS/MS assays where cabazitaxel-C13 can coexist with other labeled internal standards without cross-interference, streamlining method development and reducing per-sample analytical costs [1].

Quote Request

Request a Quote for Cabazitaxel-C13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.